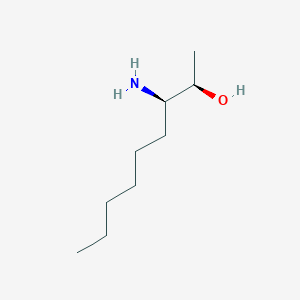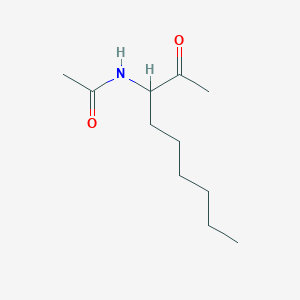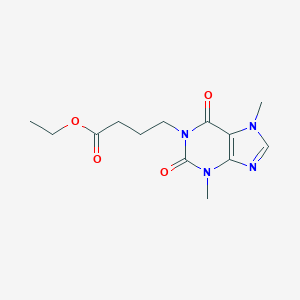
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate is a chemical compound with a unique structure that makes it valuable for various scientific research applications. This compound is known for its potential use in drug development and material synthesis due to its distinctive properties.
Preparation Methods
The synthesis of Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate typically involves the reaction of ester derivatives with hydrazine hydrate in anhydrous ethanol under reflux conditions. The reaction mixture is then cooled, and the resultant precipitate is filtered off, washed with a small amount of water, and crystallized from methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include hydrazine hydrate, anhydrous ethanol, and methanol. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate is used in diverse scientific research applications, including:
Chemistry: It is valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological assays to investigate its effects on various biological systems.
Mechanism of Action
The mechanism by which Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tumor necrosis factor α production, similar to theophylline, indicating its anti-inflammatory properties . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed effects.
Comparison with Similar Compounds
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate can be compared with other similar compounds, such as:
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl acetate: This compound shares a similar purine structure but differs in its ester group.
8-alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl-substituted acetohydrazides and butanehydrazides: These compounds have been synthesized and evaluated for their analgesic and anti-inflammatory properties.
The uniqueness of this compound lies in its specific ester group and the resulting chemical properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4/c1-4-21-9(18)6-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFRLVCLKWZGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432643 |
Source


|
| Record name | 1-(Ethyl-3-carboxypropyl)-3,7-dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83636-88-8 |
Source


|
| Record name | 1-(Ethyl-3-carboxypropyl)-3,7-dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B20067.png)






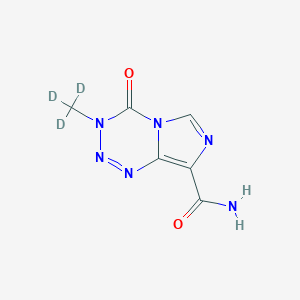
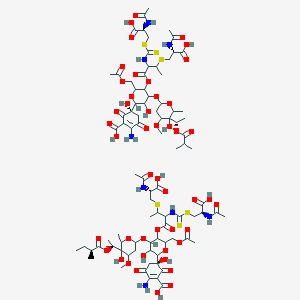


![N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide](/img/structure/B20105.png)
